Pulcherosine

Beschreibung

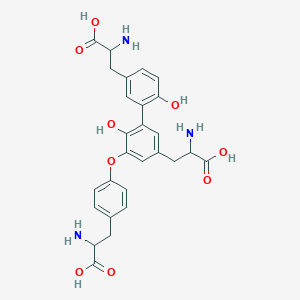

Structure

2D Structure

Eigenschaften

CAS-Nummer |

126723-16-8 |

|---|---|

Molekularformel |

C27H29N3O9 |

Molekulargewicht |

539.5 g/mol |

IUPAC-Name |

(2S)-2-amino-3-[4-[5-[(2S)-2-amino-2-carboxyethyl]-3-[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-2-hydroxyphenoxy]phenyl]propanoic acid |

InChI |

InChI=1S/C27H29N3O9/c28-19(25(33)34)9-13-1-4-16(5-2-13)39-23-12-15(11-21(30)27(37)38)8-18(24(23)32)17-7-14(3-6-22(17)31)10-20(29)26(35)36/h1-8,12,19-21,31-32H,9-11,28-30H2,(H,33,34)(H,35,36)(H,37,38)/t19-,20-,21-/m0/s1 |

InChI-Schlüssel |

YLKSMWKXSSBSNR-ACRUOGEOSA-N |

Kanonische SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC(C(=O)O)N)O)CC(C(=O)O)N |

Andere CAS-Nummern |

126723-16-8 |

Synonyme |

5-(4''-(2-carboxy-2-aminoethyl)phenoxy)-3,3'-dityrosine pulcherosine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

what is the chemical structure of Pulcherosine

An In-depth Technical Guide to the Chemical Structure of Pulcherosine

Introduction

This compound is a rare, fluorescent, trivalent cross-linking amino acid derived from the oxidative coupling of three tyrosine residues.[1][2] It was first isolated and characterized in 1990 from the hardened fertilization envelope of the sea urchin Hemicentrotus pulcherrimus and has also been identified in plant cell walls.[2][3] This complex molecule is distinguished by a unique molecular architecture that incorporates both a biphenyl bond and a diphenyl ether linkage, contributing to its role in the structural integrity of biological matrices.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the experimental protocols for its isolation and synthesis.

Chemical Structure and Composition

This compound is structurally a trimer of tyrosine. Its core is composed of an isodityrosine moiety linked to a third tyrosine unit through a biphenyl bond. This arrangement results in a 2,2'-dihydroxy-3-phenoxybiphenyl aromatic core. This hybrid structure, combining different linkage types, is thought to provide significant mechanical stability to the protein networks it cross-links. Unlike its non-fluorescent precursor isodityrosine, this compound exhibits fluorescence, a property that aids in its detection.

The relationship between tyrosine and its oxidative cross-linked derivatives can be visualized as a progressive complexification, from the basic monomer to dimers, trimers, and tetramers.

Caption: Logical relationship of key tyrosine-derived cross-linking amino acids.

Physicochemical Properties

The key identifiers and properties of this compound are summarized in the table below. This data is essential for its identification and characterization in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₂₉N₃O₉ | |

| Molecular Weight | 539.5 g/mol | |

| CAS Number | 126723-16-8 | |

| IUPAC Name | (2S)-2-amino-3-[4-[5-[(2S)-2-amino-2-carboxyethyl]-3-[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-2-hydroxyphenoxy]phenyl]propanoic acid | |

| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC(C(=O)O)N)O)CC(C(=O)O)N | |

| InChI Key | YLKSMWKXSSBSNR-ACRUOGEOSA-N | |

| Physical State | Solid | |

| Solubility | Practically insoluble in water | |

| Classification | Trivalent cross-linking amino acid | |

| Natural Sources | Sea urchin (Hemicentrotus pulcherrimus) fertilization envelope, primary cell walls of tomato cell cultures |

Experimental Protocols

Isolation from Natural Sources

This compound was originally isolated from the fertilization envelopes (FEs) of the sea urchin H. pulcherrimus. The protocol involves the careful separation and purification of these envelopes, followed by hydrolysis and chromatographic separation of the resulting amino acids.

Methodology:

-

Gamete Collection: Gametes are obtained from sea urchins by injection of 0.5 M KCl into the body cavity.

-

Fertilization and FE Hardening: Eggs are fertilized to induce the formation and subsequent enzymatic hardening of the fertilization envelope.

-

FE Isolation: The hardened FEs are isolated from the embryos through repeated steps of homogenization in a 10 mM benzamidine solution (to inhibit protease activity) and low-speed centrifugation (600g for 5 minutes).

-

Purification: The collected FEs are further purified using discontinuous sucrose density gradient centrifugation. The pure FEs are collected, washed, and lyophilized.

-

Hydrolysis: The purified FEs undergo acid hydrolysis to break down the proteins into their constituent amino acids.

-

Chromatographic Separation: The resulting hydrolysate is subjected to reversed-phase high-performance liquid chromatography (HPLC) to isolate dityrosine, trityrosine, and the novel fluorescent compound, this compound.

Caption: Experimental workflow for the isolation of this compound from sea urchin FEs.

Chemical Synthesis

The first total synthesis of this compound was achieved by Hutton et al. and provides a route to obtain the compound for further study without reliance on natural extraction. The synthesis is a multi-step process involving strategic coupling and deprotection reactions.

Methodology:

-

Isodityrosine Derivative Formation: The synthesis begins with a copper-catalyzed coupling reaction between phenylalanine-4-boronic acid and 4-O-protected dopa derivatives. This step forms the core isodityrosine structure.

-

Selective Halogenation: The isodityrosine derivative undergoes selective halogenation to prepare it for the subsequent coupling reaction.

-

Suzuki Coupling: A Suzuki coupling reaction is performed between the halogenated isodityrosine derivative and a potassium tyrosine-3-trifluoroborate derivative. This key step forms the biphenyl bond and assembles the complete, protected this compound backbone.

-

Global Deprotection: In the final step, all protecting groups are removed in a single global deprotection reaction to yield the final tris-α-amino acid, this compound.

Caption: Key stages in the total chemical synthesis of this compound.

Biological Significance and Conclusion

This compound's primary known role is as a structural cross-linking agent in proteins. In plant cell walls, it is believed to form inter-polypeptide cross-links within glycoproteins like extensin, contributing to the strength and integrity of the cell wall. Similarly, in the sea urchin fertilization envelope, it provides crucial covalent cross-links that result in the rapid hardening of the envelope after fertilization, a critical protective barrier for the developing embryo. The complex structure of this compound, featuring multiple linkage types, makes it a subject of interest for understanding the biochemistry of protein cross-linking and for potential applications in biomaterials and drug development.

References

- 1. Buy this compound (EVT-1231335) | 126723-16-8 [evitachem.com]

- 2. This compound, an oxidatively coupled trimer of tyrosine in plant cell walls: its role in cross-link formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel tyrosine-derived, trivalent cross-linking amino acid from the fertilization envelope of sea urchin embryo - PubMed [pubmed.ncbi.nlm.nih.gov]

Pulcherosine: A Technical Guide to its Discovery, Properties, and Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pulcherosine is a naturally occurring, fluorescent, trivalent cross-linking amino acid derived from the oxidative coupling of three tyrosine residues. First identified in the hardened fertilization envelope of the sea urchin Hemicentrotus pulcherrimus, it has since been found in plant cell walls, where it plays a crucial role in the structural integrity of the extracellular matrix. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its isolation and synthesis, and an exploration of its biological functions. Particular emphasis is placed on its role in protein cross-linking and the potential implications for signaling pathways within the extracellular matrix. This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, cell biology, and drug development who are interested in the structure, function, and potential applications of this unique amino acid.

Discovery and History

This compound was first isolated and characterized in 1990 from the acid hydrolysate of the hardened fertilization envelope of the sea urchin Hemicentrotus pulcherrimus.[1] Its name is derived from the species of sea urchin from which it was first discovered. Subsequent research has also identified this compound in the primary cell walls of plants, such as in tomato cell cultures, highlighting its role as a structural component in a diverse range of organisms.[2]

The formation of this compound is a result of the oxidative coupling of tyrosine residues, a process catalyzed by peroxidases.[1][3] In the fertilization envelope of the sea urchin, this cross-linking is a critical step in the hardening process that provides a physical barrier to protect the developing embryo.[4] In plants, it contributes to the structural integrity of the cell wall by cross-linking glycoprotein extensin monomers.

Physicochemical and Spectroscopic Data

This compound is a complex amino acid with the chemical formula C₂₇H₂₉N₃O₉. A summary of its key physicochemical and spectroscopic properties is presented in the tables below.

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₉N₃O₉ | PubChem |

| Molecular Weight | 539.5 g/mol | PubChem |

| IUPAC Name | (2S)-2-amino-3-[4-[5-[(2S)-2-amino-2-carboxyethyl]-3-[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-2-hydroxyphenoxy]phenyl]propanoic acid | PubChem |

| CAS Number | 126723-16-8 | PubChem |

| Calculated XLogP3-AA | -5.6 | PubChem |

| Hydrogen Bond Donor Count | 8 | PubChem |

| Hydrogen Bond Acceptor Count | 11 | PubChem |

| Rotatable Bond Count | 11 | PubChem |

| Exact Mass | 539.19037951 Da | PubChem |

| Monoisotopic Mass | 539.19037951 Da | PubChem |

Table 1: Physicochemical properties of this compound.

| Spectroscopic Data | Description |

| UV Absorption | Exhibits characteristic UV absorption due to its aromatic rings. |

| Fluorescence | Fluorescent, which aids in its detection and quantification. |

| ¹H NMR | The ¹H NMR spectrum confirms the presence of three tyrosine-derived residues. |

| Mass Spectrometry | Mass spectrometric analysis is used to confirm the molecular weight and fragmentation pattern. |

Table 2: Spectroscopic data for this compound.

Experimental Protocols

Isolation of this compound from Sea Urchin Fertilization Envelopes

The following protocol is a generalized procedure for the isolation of this compound from the hardened fertilization envelopes (HFEs) of the sea urchin Hemicentrotus pulcherrimus.

Materials:

-

HFEs from H. pulcherrimus

-

Constant-boiling HCl (5.7 N) containing 0.02% phenol

-

NaOH pellets

-

0.02 N HCl

-

Cellulose phosphate column (e.g., Whatman P11)

-

0.2 M Acetic Acid (AcOH)

-

0.5 M NaCl in 0.2 M AcOH

-

Reversed-phase high-performance liquid chromatography (HPLC) system with ODS or C8 column

-

0.1% Trifluoroacetic acid (TFA) in water (solvent A)

-

Acetonitrile with 0.1% TFA (solvent B)

Procedure:

-

Hydrolysis: Lyophilized HFEs are hydrolyzed with constant-boiling HCl (5.7 N) containing 0.02% phenol at 110°C for 20 hours under reduced pressure.

-

Drying and Reconstitution: The hydrolysate is dried over NaOH pellets in a vacuum desiccator and redissolved in 0.02 N HCl.

-

Filtration: The reconstituted hydrolysate is filtered through a 0.45-µm membrane.

-

Cation Exchange Chromatography: The filtrate is loaded onto a cellulose phosphate column equilibrated with 0.2 M AcOH. The column is then eluted with a linear gradient of NaCl (0 to 0.5 M in 0.2 M AcOH).

-

Fraction Collection and Monitoring: The effluent is monitored for absorbance at 280 nm, and fractions are collected.

-

HPLC Analysis: Aliquots of each fraction are analyzed by reversed-phase HPLC. Elution is performed with a linear gradient of acetonitrile (0-30% over 30 minutes) in 0.1% TFA.

-

Detection and Purification: Fluorescent compounds are detected using a fluorescence detector (Excitation: 283 nm, Emission: 410 nm). The peak corresponding to this compound is collected and lyophilized for further purification and analysis.

Chemical Synthesis of this compound

The chemical synthesis of this compound has been achieved through a multi-step process involving copper-catalyzed coupling and Suzuki coupling reactions. A generalized workflow is presented below.

Key Steps:

-

Formation of Isodityrosine Derivative: A copper-catalyzed coupling reaction between phenylalanine-4-boronic acid and a 4-O-protected dopa derivative is performed to yield an isodityrosine derivative.

-

Selective Halogenation: The isodityrosine derivative undergoes selective halogenation.

-

Suzuki Coupling: The halogenated intermediate is then subjected to a Suzuki coupling reaction with a potassium tyrosine-3-trifluoroborate to form protected this compound.

-

Deprotection: A global deprotection step is carried out to yield the final this compound product.

Biological Function and Signaling

The primary biological function of this compound is to act as a covalent cross-linking agent, contributing to the structural integrity and stability of the extracellular matrix (ECM). This cross-linking of proteins, such as extensins in plant cell walls and various proteins in the sea urchin fertilization envelope, is catalyzed by peroxidases in the presence of hydrogen peroxide.

While direct involvement of this compound in specific signaling pathways has not yet been elucidated, its role in modifying the ECM suggests a potential indirect influence on cell signaling. The ECM is a dynamic structure that actively participates in regulating cellular behavior through interactions with cell surface receptors. Changes in the composition and mechanical properties of the ECM, such as those induced by this compound cross-linking, can modulate signaling pathways that control cell adhesion, migration, proliferation, and differentiation.

Hypothetical Signaling Pathway

Based on the known function of this compound and the established principles of ECM signaling, a hypothetical signaling pathway can be proposed. The peroxidase-mediated formation of this compound cross-links within the ECM could lead to alterations in the mechanical stiffness and topography of the matrix. These physical changes could then be sensed by cell surface receptors, such as integrins, which in turn would activate intracellular signaling cascades.

Conclusion and Future Perspectives

This compound is a fascinating and important structural amino acid with a well-established role in the cross-linking of extracellular matrices in both marine invertebrates and plants. While its discovery and chemical synthesis have been significant achievements, many aspects of its biological function, particularly its potential role in cell signaling, remain to be explored. Future research should focus on elucidating the specific signaling pathways that are modulated by this compound-induced changes in the ECM. A deeper understanding of these mechanisms could open up new avenues for the development of novel therapeutic strategies targeting diseases associated with aberrant ECM remodeling, such as fibrosis and cancer. Furthermore, the unique properties of this compound may be exploited in the field of biomaterials for the development of novel biocompatible and mechanically robust scaffolds for tissue engineering applications.

References

- 1. This compound, a novel tyrosine-derived, trivalent cross-linking amino acid from the fertilization envelope of sea urchin embryo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an oxidatively coupled trimer of tyrosine in plant cell walls: its role in cross-link formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrosyl radical generated by myeloperoxidase catalyzes the oxidative cross-linking of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insights into the Molecular Mechanisms Involved in Sea Urchin Fertilization Envelope Assembly: (fertilization membrane/dityrosine/hydrogen peroxide/extracellular matrix) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Architect: Unraveling the Biological Role of Pulcherosine in Fortifying Plant Cell Walls

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The plant cell wall, a dynamic and complex extracellular matrix, is fundamental to plant growth, development, and defense. Its structural integrity is largely dependent on the intricate network of polysaccharides and proteins. Among the key players in reinforcing this structure is pulcherosine, a unique, oxidatively coupled trimer of tyrosine. This technical guide provides an in-depth exploration of the biological role of this compound, detailing its structure, biosynthesis, and function in creating covalent cross-links within the extensin network of the plant cell wall. This document synthesizes current knowledge, presents available quantitative data, outlines detailed experimental protocols for its study, and visualizes the key pathways involved, offering a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and potentially manipulate this critical component of plant biology.

Introduction

The primary cell wall of plants is a formidable yet flexible barrier, composed predominantly of cellulose, hemicellulose, and pectin. Embedded within this polysaccharide matrix is a network of structural proteins, primarily hydroxyproline-rich glycoproteins (HRGPs), of which extensins are a major subfamily. The strength and integrity of the cell wall are significantly enhanced by the covalent cross-linking of these extensin molecules. This compound, first isolated from tomato cell cultures, is a key component in this process[1]. It is an oxidatively coupled trimer of tyrosine, forming robust inter-polypeptide cross-links that contribute to the insolubilization and reinforcement of the extensin network[1]. Understanding the biosynthesis and function of this compound is crucial for comprehending the mechanics of cell wall assembly, its response to environmental stresses, and for identifying potential targets for modifying plant biomass properties for industrial and pharmaceutical applications.

Structure and Function of this compound

This compound is formed from three tyrosine residues, oxidatively coupled to create a complex structure. This trimer plays a pivotal role in the architecture of the plant cell wall by forming stable, covalent cross-links between extensin polypeptide chains[1]. These cross-links are critical for the self-assembly of the extensin scaffold, a fundamental component of the cell wall's structural framework. Steric considerations suggest that the three tyrosine units of this compound cannot originate from adjacent residues on a single polypeptide chain, thus confirming its role in forming inter-polypeptide bridges or wide intra-polypeptide loops[1]. This compound is also considered an intermediate in the formation of the even more complex tetrameric cross-link, di-isodityrosine[1]. The formation of these cross-links contributes significantly to the tensile strength and rigidity of the cell wall, effectively locking the extensin network in place.

Biosynthesis and Regulation of this compound

The formation of this compound is an enzyme-mediated process that occurs in the apoplast, the space outside the cell membrane. This biosynthesis is a key step in the final assembly of the cell wall.

Enzymatic Synthesis

The oxidative coupling of tyrosine residues to form this compound is catalyzed by a class of enzymes known as peroxidases (specifically, extensin peroxidases) in the presence of hydrogen peroxide (H₂O₂). These enzymes are part of the large class III peroxidase family in plants. While the precise peroxidase isoforms responsible for this compound synthesis in vivo are still under investigation, it is clear that their activity is essential for the cross-linking of extensins. The proposed mechanism involves the generation of tyrosine radicals by the peroxidase, which then spontaneously couple to form the complex this compound structure.

Signaling and Regulation

The synthesis of this compound is tightly regulated and is known to be influenced by various developmental cues and environmental stresses. The cross-linking of extensins, including the formation of this compound, is often upregulated in response to wounding and pathogen attack, suggesting a role in plant defense by reinforcing the cell wall barrier. Signaling pathways involving reactive oxygen species (ROS), such as H₂O₂, are central to this regulation. Abiotic stresses can trigger ROS production, which not only serves as a substrate for peroxidases but also acts as a signaling molecule to modulate the expression of genes encoding cell wall-modifying enzymes, including peroxidases.

Quantitative Data on this compound

Currently, there is a notable lack of comprehensive quantitative data on this compound content in various plant species, tissues, and under different environmental conditions. The development of robust and sensitive analytical methods is crucial for advancing our understanding of its dynamic role. Future research should focus on quantifying this compound to establish clear correlations with cell wall mechanics and plant stress responses. The following table structure is proposed for the future compilation of such data.

Table 1: this compound Content in Various Plant Tissues and Conditions (Hypothetical Data)

| Plant Species | Tissue/Organ | Developmental Stage | Stress Condition | This compound Content (μg/g cell wall) | Reference |

| Solanum lycopersicum | Suspension Culture | Log Phase | None | X.X ± Y.Y | [Hypothetical] |

| Arabidopsis thaliana | Root | Mature | Wounding | X.X ± Y.Y | [Hypothetical] |

| Zea mays | Leaf | Seedling | Drought | X.X ± Y.Y | [Hypothetical] |

Table 2: Correlation of this compound Content with Cell Wall Mechanical Properties (Hypothetical Data)

| Plant Species | Genetic Modification | This compound Content (μg/g cell wall) | Tensile Strength (MPa) | Elastic Modulus (GPa) | Reference |

| Arabidopsis thaliana | Wild Type | X.X ± Y.Y | A.A ± B.B | C.C ± D.D | [Hypothetical] |

| Arabidopsis thaliana | Peroxidase Mutant | X.X ± Y.Y | A.A ± B.B | C.C ± D.D | [Hypothetical] |

Experimental Protocols

The study of this compound requires specialized biochemical techniques for its extraction, purification, and analysis.

Isolation of Cell Wall Material

A reliable method for isolating purified cell walls is the essential first step.

Protocol 5.1.1: Cell Wall Isolation from Plant Tissue

-

Homogenization: Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Solubilization of Cellular Contents: Suspend the powder in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5) containing a detergent (e.g., 1% SDS) to solubilize membranes and cytoplasmic proteins.

-

Washing: Sequentially wash the pellet with the buffer, followed by water, ethanol, and acetone to remove detergents and lipids.

-

Destarching (if necessary): If starch is abundant, treat the cell wall preparation with α-amylase to digest starch granules.

-

Lyophilization: Lyophilize the final cell wall pellet for storage and subsequent analysis.

Extraction and Purification of this compound

This compound is covalently bound within the cell wall and requires harsh hydrolysis for its release.

Protocol 5.2.1: Acid Hydrolysis and this compound Extraction

-

Hydrolysis: Suspend the dried cell wall material in 6 M HCl.

-

Incubation: Heat the suspension at 110°C for 24 hours in a sealed tube under a nitrogen atmosphere to prevent oxidation.

-

Removal of HCl: Evaporate the HCl under vacuum.

-

Resuspension: Resuspend the hydrolysate in a suitable solvent (e.g., water or a buffer compatible with downstream analysis).

-

Purification: Further purify the hydrolysate using techniques such as solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC) to isolate this compound from other amino acids and degradation products.

Quantification and Characterization of this compound

Protocol 5.3.1: HPLC-MS/MS for this compound Quantification

-

Chromatographic Separation: Use a reversed-phase HPLC column (e.g., C18) with a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to ensure good peak shape and ionization.

-

Mass Spectrometry Detection: Employ a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode.

-

MRM Method: Develop a Multiple Reaction Monitoring (MRM) method using a purified this compound standard to identify specific precursor-to-product ion transitions for sensitive and specific quantification.

-

Quantification: Generate a standard curve with known concentrations of the this compound standard to quantify its amount in the hydrolyzed cell wall samples.

Protocol 5.3.2: NMR Spectroscopy for Structural Confirmation

-

Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

1D and 2D NMR: Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.

-

Structural Elucidation: Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to confirm the chemical structure of this compound and its connectivity.

Peroxidase Activity Assay

Protocol 5.4.1: Spectrophotometric Assay for Extensin Peroxidase Activity

-

Enzyme Extraction: Extract proteins from the apoplastic fluid or cell wall fraction of the plant tissue.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., sodium phosphate buffer, pH 6.0), a chromogenic substrate (e.g., pyrogallol or guaiacol), and the enzyme extract.

-

Initiation of Reaction: Start the reaction by adding a limiting amount of H₂O₂.

-

Spectrophotometric Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 420 nm for purpurogallin formation from pyrogallol) over time.

-

Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product. One unit of peroxidase activity can be defined as the amount of enzyme that catalyzes the formation of 1.0 mg of purpurogallin from pyrogallol in 20 seconds at pH 6.0 and 20°C.

Visualizing the Role of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involving this compound.

Caption: Biosynthesis of this compound and its role in cross-linking extensin monomers.

Caption: Simplified signaling pathway for the regulation of extensin cross-linking.

Conclusion and Future Perspectives

This compound is a vital, yet often overlooked, component of the plant cell wall, playing a critical role in its structural integrity through the cross-linking of extensin proteins. Its biosynthesis, catalyzed by peroxidases, is a key step in the dynamic process of cell wall assembly and remodeling, particularly in response to environmental challenges. While our understanding of this compound's qualitative role is well-established, the field would greatly benefit from more extensive quantitative studies. The development and application of sensitive analytical techniques will be paramount in elucidating the precise relationship between this compound content, cell wall mechanics, and plant fitness. Furthermore, identifying the specific peroxidase isoforms and the transcription factors that regulate their expression will provide valuable targets for genetic engineering approaches aimed at modifying plant biomass for improved digestibility for biofuels, enhanced disease resistance, or altered textural properties in crops. For drug development professionals, understanding the intricacies of cell wall fortification, including the role of this compound, may offer novel strategies for the development of herbicides or antifungal agents that target cell wall integrity. The continued exploration of this fascinating molecule promises to unlock new avenues for both fundamental plant science and its practical applications.

References

The Role of Pulcherosine in Sea Urchin Fertilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Pulcherosine, a key structural component in the fertilization process of sea urchins. We will delve into its function, the signaling pathways leading to its formation, quantitative data regarding its presence, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers in reproductive biology, protein biochemistry, and those interested in novel cross-linking mechanisms for potential therapeutic applications.

Introduction: The Structural Significance of this compound

Fertilization in sea urchins is a meticulously orchestrated event, culminating in the formation of a protective barrier around the zygote known as the fertilization envelope. This envelope undergoes a rapid hardening process, a critical step in the slow block to polyspermy, which prevents the entry of additional sperm. The structural integrity of this hardened envelope is largely due to the formation of covalent cross-links between its protein constituents. This compound is a novel, tyrosine-derived, trivalent cross-linking amino acid that plays a crucial role in this process.[1]

Discovered in the fertilization envelope of the sea urchin Hemicentrotus pulcherrimus, this compound is formed through the oxidative coupling of three tyrosine residues.[1] Its unique structure, 5-[4"-(2-carboxy-2-aminoethyl)phenoxy]-3,3'-dityrosine, provides a robust, covalent linkage between polypeptide chains, contributing significantly to the insolubility and mechanical strength of the fertilization envelope.[1] The formation of this compound is an enzyme-catalyzed process, highlighting a specific biochemical pathway that is essential for successful fertilization.

Quantitative Analysis of Tyrosine Cross-Links

The hardening of the fertilization envelope is marked by a significant increase in tyrosine-derived cross-links. Quantitative analysis of the amino acid composition of the hard fertilization envelope (HFE) versus the soft fertilization envelope (SFE) reveals the prevalence of this compound and other related cross-links.

| Amino Acid | Residues per 10,000 Total Amino Acid Residues (Hard FE) | Residues per 10,000 Total Amino Acid Residues (Soft FE) | Molar Ratio in Hard FE |

| Tyrosine | 255 | 305 | - |

| Dityrosine | 5.5 | 0.25 | 100 |

| Trityrosine | 2.1 | Trace | 38 |

| This compound | 1.3 | Trace | 24 |

| Data sourced from Nomura et al. (1990).[1] |

The Chemistry of Hardening: this compound's Role

The formation of this compound provides a trivalent cross-link, connecting three separate tyrosine residues on adjacent protein chains. This extensive network of covalent bonds is what imparts the remarkable stability to the fertilization envelope.

Signaling Pathway to Fertilization Envelope Hardening

This compound itself is not a signaling molecule. Instead, its formation is the culmination of a signaling cascade initiated by sperm-egg fusion. This pathway leads to the release of cortical granules and the activation of the enzyme ovoperoxidase, which is directly responsible for catalyzing the formation of tyrosine cross-links, including this compound.[2]

Experimental Protocols

The study of this compound involves a multi-step process from the isolation of the fertilization envelope to the characterization of its constituent amino acids.

Workflow for this compound Analysis

Detailed Methodologies

5.2.1 Isolation of Sea Urchin Fertilization Envelopes

This protocol is adapted from methods described for the isolation of fertilization envelopes for protein analysis.

-

Gamete Collection: Induce spawning in mature sea urchins by injecting 0.5 M KCl into the coelomic cavity. Collect eggs in filtered seawater and sperm "dry" (undiluted).

-

Fertilization: Suspend eggs in a beaker of filtered seawater at a density that forms a single layer at the bottom. Add a dilute suspension of motile sperm and gently swirl. Monitor for the elevation of the fertilization envelope, which typically occurs within 1-2 minutes post-insemination.

-

Envelope Isolation:

-

Allow the fertilized eggs to develop for 30 minutes.

-

Gently pass the embryos through a fine mesh (e.g., 100 µm Nitex) to strip the fertilization envelopes from the embryos.

-

Collect the envelopes by repeated low-speed centrifugation (e.g., 1,000 x g for 5 minutes) and washing with fresh seawater to remove embryos and cellular debris.

-

The final pellet of isolated fertilization envelopes can be stored frozen at -80°C.

-

5.2.2 Acid Hydrolysis of the Fertilization Envelope

This protocol is a standard method for the hydrolysis of proteins into their constituent amino acids.

-

Sample Preparation: Place a lyophilized sample of isolated fertilization envelopes (approximately 1-5 mg) into a heavy-walled glass hydrolysis tube.

-

Hydrolysis:

-

Add 1 mL of 6 M HCl to the tube.

-

For samples containing tyrosine, adding a small crystal of phenol can help prevent its degradation.

-

Seal the tube under vacuum.

-

Place the sealed tube in an oven or heating block at 110°C for 24 hours.

-

-

Sample Recovery:

-

After cooling, carefully open the tube.

-

Transfer the hydrolysate to a clean vial.

-

Remove the HCl by drying the sample under a stream of nitrogen or in a vacuum centrifuge.

-

Re-dissolve the dried amino acid mixture in a suitable buffer for analysis (e.g., 0.1 M HCl or the initial mobile phase for HPLC).

-

5.2.3 Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general approach for the separation and quantification of this compound from an amino acid hydrolysate.

-

Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), a gradient pump system, an autosampler, and a fluorescence detector.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient:

-

0-5 min: 5% B

-

5-45 min: 5-50% B (linear gradient)

-

45-50 min: 50-95% B (linear gradient)

-

50-55 min: 95% B (isocratic)

-

55-60 min: 95-5% B (linear gradient)

-

60-70 min: 5% B (isocratic, for column re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detection with excitation at 280 nm and emission at 410 nm (optimal wavelengths may need to be determined empirically for this compound).

-

Quantification: this compound can be quantified by comparing its peak area to that of a purified and quantified standard.

5.2.4 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of novel compounds like this compound.

-

Sample Preparation: Dissolve a purified and isolated sample of this compound (typically >1 mg) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition:

-

1D ¹H NMR: Acquire a standard proton NMR spectrum to identify the number and types of proton environments. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of at least 5 times the longest T1 relaxation time for accurate integration.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin couplings within the same spin system.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and confirming the overall structure.

-

-

-

Data Analysis: The combination of these NMR experiments allows for the complete assignment of all proton and carbon signals and the confirmation of the covalent structure of this compound.

5.2.5 Mass Spectrometry (MS)

Mass spectrometry is used to determine the accurate mass of this compound and to obtain fragmentation data that supports its structure.

-

Sample Preparation: Prepare a dilute solution of purified this compound in a solvent compatible with the ionization source (e.g., 50% acetonitrile/water with 0.1% formic acid for electrospray ionization).

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is preferred for accurate mass measurements.

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺). This allows for the calculation of the elemental composition.

-

Tandem MS (MS/MS): Select the molecular ion of this compound for fragmentation (e.g., by collision-induced dissociation). The resulting fragment ions provide information about the connectivity of the molecule.

-

-

Data Analysis: The accurate mass measurement is used to confirm the elemental formula of this compound. The fragmentation pattern is analyzed to confirm the proposed structure by identifying characteristic losses and fragment ions.

Conclusion and Future Directions

This compound is a fascinating and functionally critical molecule in the fertilization of sea urchins. Its role as a trivalent cross-linker in the hardening of the fertilization envelope is well-established. The detailed methodologies provided in this guide offer a framework for the further study of this compound and similar cross-linking molecules in other biological systems.

For drug development professionals, the enzymatic formation of such robust cross-links presents an interesting target. The inhibition of ovoperoxidase, and thus the prevention of this compound formation, could be explored as a potential avenue for the development of novel, non-hormonal contraceptives. Furthermore, the principles of peroxidase-catalyzed protein cross-linking could be harnessed for the development of novel biomaterials and tissue engineering applications. Further research into the precise kinetics and regulation of ovoperoxidase activity and the identification of specific inhibitors are promising areas for future investigation.

References

- 1. This compound, a novel tyrosine-derived, trivalent cross-linking amino acid from the fertilization envelope of sea urchin embryo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hardening of the sea urchin fertilization envelope by peroxidase-catalyzed phenolic coupling of tyrosines - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Pulcherosine: A Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulcherosine is a naturally occurring, fluorescent amino acid derivative formed through the oxidative cross-linking of three tyrosine residues. This trivalent cross-link plays a crucial role in the structural integrity and insolubility of various biological matrices. Its presence is implicated in the hardening of extracellular structures, providing resistance to physical and enzymatic degradation. This technical guide provides an in-depth overview of the known natural sources of this compound, its quantitative occurrence, detailed experimental protocols for its analysis, and its formation pathway.

Natural Sources and Occurrence of this compound

This compound has been identified in a range of organisms, primarily within structural proteins of the extracellular matrix (ECM). Its distribution spans both the plant and animal kingdoms, highlighting its conserved importance in biological architecture.

Marine Invertebrates

The most well-characterized source of this compound is the fertilization envelope of sea urchins. Following fertilization, a rapid hardening process of this envelope occurs, in large part due to the formation of tyrosine cross-links, including this compound. This process is catalyzed by the enzyme ovoperoxidase[1][2][3][4].

In the sea urchin Hemicentrotus pulcherrimus, this compound is a significant component of the hardened fertilization envelope. In contrast, it is found in only trace amounts in the soft, unhardened envelope, underscoring its role in the hardening process. The cuticle of the nematode Caenorhabditis elegans also contains tyrosine cross-links, and the enzyme responsible, a dual oxidase (Duox), has been shown to catalyze the formation of di- and trityrosine linkages[5]. While not explicitly quantifying this compound, this finding suggests its likely presence in the nematode cuticle.

Plant Kingdom

In the plant kingdom, this compound has been isolated from the primary cell walls of a tomato (Lycopersicon esculentum) cell culture. It is a component of cell wall glycoproteins, where it forms intermolecular cross-links, contributing to the structural integrity of the cell wall. The formation of this compound in plants is thought to be mediated by peroxidases, which are known to be involved in the oxidative cross-linking of various cell wall components.

Quantitative Analysis of this compound

The quantification of this compound is essential for understanding its abundance and role in different biological contexts. The following table summarizes the available quantitative data for this compound in various natural sources.

| Organism/Tissue | Method of Analysis | This compound Content | Reference |

| Hemicentrotus pulcherrimus (Sea Urchin) Fertilization Envelope (Hardened) | Amino Acid Analysis after Acid Hydrolysis and HPLC | 1.3 residues per 10,000 total amino acid residues | |

| Hemicentrotus pulcherrimus (Sea Urchin) Fertilization Envelope (Soft) | Amino Acid Analysis after Acid Hydrolysis and HPLC | Trace amounts | |

| Tomato (Lycopersicon esculentum) Primary Cell Walls | Not Quantified | Present | |

| Caenorhabditis elegans Cuticle | Not Quantified | Tyrosine cross-links present |

Experimental Protocols

The analysis of this compound typically involves the hydrolysis of the protein matrix to release the cross-linked amino acids, followed by chromatographic separation and detection.

Sample Preparation: Acid Hydrolysis

Objective: To hydrolyze proteinaceous material to liberate individual amino acids, including this compound.

Protocol:

-

Sample Preparation: Lyophilize the biological sample (e.g., isolated fertilization envelopes, cell wall preparations) to dryness.

-

Hydrolysis: Place the dried sample in a hydrolysis tube. Add 6 M HCl containing 0.1% (v/v) phenol (to protect tyrosine residues from degradation).

-

Degassing: Freeze the sample in a dry ice/ethanol bath and evacuate the tube to a high vacuum.

-

Sealing: Seal the tube under vacuum.

-

Incubation: Heat the sealed tube at 110°C for 24-48 hours.

-

Drying: After hydrolysis, cool the tube, break the seal, and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.

-

Resuspension: Dissolve the dried hydrolysate in a suitable buffer for HPLC analysis (e.g., 0.1 M sodium citrate buffer, pH 2.2).

Quantification: High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound from other amino acids in the hydrolysate.

Protocol:

-

Chromatographic System: A standard HPLC system equipped with a fluorescence detector is typically used.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly employed.

-

Mobile Phase: A gradient elution is often used.

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA.

-

-

Gradient Program: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over a period of 30-60 minutes is typically effective for separating the various amino acid derivatives. The exact gradient will need to be optimized based on the specific column and system.

-

Detection: this compound is fluorescent.

-

Excitation Wavelength: ~280 nm

-

Emission Wavelength: ~400 nm

-

-

Quantification: A standard curve is generated using purified this compound of known concentrations. The peak area of this compound in the sample is then compared to the standard curve to determine its concentration.

Confirmation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To confirm the identity of the this compound peak and provide a more sensitive and specific quantification.

Protocol:

-

LC System: An ultra-high-performance liquid chromatography (UPLC) system is coupled to a tandem mass spectrometer. The same column and mobile phase system as for HPLC can often be adapted.

-

Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

-

Multiple Reaction Monitoring (MRM): For quantification on a triple quadrupole instrument, specific precursor-to-product ion transitions for this compound are monitored. These transitions would need to be determined using a purified standard.

-

High-Resolution Mass Spectrometry: The accurate mass of the protonated molecule of this compound ([M+H]⁺) is measured to confirm its elemental composition.

Biosynthesis and Signaling Pathways

Enzymatic Formation of this compound

The formation of this compound is an oxidative process catalyzed by peroxidases. In the fertilization envelope of sea urchins, this is carried out by ovoperoxidase. The proposed mechanism involves the generation of tyrosyl radicals, which then couple to form dityrosine, followed by the addition of a third tyrosyl radical to form the trimer, this compound.

Caption: Enzymatic formation of this compound via peroxidase-catalyzed oxidative coupling of tyrosine residues.

Role in Extracellular Matrix and Potential Link to Signaling

This compound's primary established role is structural, contributing to the stability and integrity of the extracellular matrix (ECM). A properly structured and cross-linked ECM is essential for regulating various cellular processes, including proliferation, differentiation, and migration. The ECM provides physical scaffolding for cells and also sequesters and presents growth factors to their receptors.

While this compound itself is not a direct signaling molecule, the process of ECM cross-linking can indirectly influence cell signaling. Alterations in ECM stiffness and composition, which can be affected by the extent of tyrosine cross-linking, are known to modulate intracellular signaling pathways, often through integrin-mediated mechanotransduction. For example, changes in the ECM can impact the activation of focal adhesion kinase (FAK) and downstream pathways such as the MAPK/ERK and PI3K/Akt pathways.

The enzyme family responsible for tyrosine cross-linking in some organisms, the Dual Oxidases (DUOX), also produces reactive oxygen species (ROS) as part of their catalytic cycle. ROS can act as second messengers in various signaling cascades. Therefore, the enzymatic machinery that produces this compound could also be involved in redox signaling.

Caption: Indirect influence of this compound-mediated ECM cross-linking on cell signaling pathways.

Conclusion and Future Directions

This compound is a vital structural component in a variety of organisms, contributing to the stability and function of the extracellular matrix. While its direct role in signaling is not yet established, its influence on the physical properties of the ECM suggests an indirect role in modulating cellular behavior. Further research is needed to fully elucidate the range of organisms that produce this compound, its quantitative variation in different tissues and developmental stages, and to explore its potential involvement in pathological conditions where ECM remodeling is a key feature, such as fibrosis and cancer. The development of more sensitive and specific analytical methods will be crucial for advancing our understanding of this unique cross-linking amino acid.

References

- 1. Release of ovoperoxidase from sea urchin eggs hardens the fertilization membrane with tyrosine crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pnas.org [pnas.org]

- 4. Release of ovoperoxidase from sea urchin eggs hardens the fertilization membrane with tyrosine crosslinks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

The Enigmatic Pathway of Pulcherosine: A Technical Guide to its Biosynthesis from Tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulcherosine, a complex trimer of tyrosine, stands as a fascinating example of post-translational modification with significant implications in structural biology and pathology. Initially identified in the fertilization envelope of sea urchin embryos and later in plant cell walls, this cross-linked amino acid contributes to the structural integrity of various biological matrices. Its formation through oxidative coupling of tyrosine residues underscores a complex biosynthetic pathway with potential relevance in fields ranging from plant biology to human diseases associated with oxidative stress. This technical guide provides an in-depth exploration of the biosynthesis of this compound from its precursor, tyrosine, with a focus on the enzymatic processes, experimental methodologies for its study, and quantitative analysis.

The Biosynthetic Pathway: An Overview

The formation of this compound is not a direct trimerization of three tyrosine molecules. Instead, it involves a stepwise oxidative coupling process mediated by peroxidase enzymes. The currently understood pathway begins with the dimerization of two tyrosine residues to form isodityrosine, which then couples with a third tyrosine residue to yield this compound. This process is dependent on the generation of tyrosyl radicals, highly reactive intermediates that drive the formation of the characteristic ether and biphenyl linkages of this compound.

The key enzymatic players in this pathway are peroxidases, such as horseradish peroxidase (HRP) and myeloperoxidase (MPO), which, in the presence of hydrogen peroxide (H₂O₂), catalyze the one-electron oxidation of tyrosine.

Core Reaction Steps:

-

Initiation: Peroxidase, in its resting ferric (Fe³⁺) state, is oxidized by H₂O₂ to a high-energy ferryl (Fe⁴⁺=O) cation radical intermediate known as Compound I.

-

Propagation (Isodityrosine Formation): Compound I abstracts an electron and a proton from a tyrosine molecule, generating a tyrosyl radical and returning the enzyme to its Compound II state. Two tyrosyl radicals can then couple to form isodityrosine.

-

Propagation (this compound Formation): The peroxidase, likely through another catalytic cycle involving Compound I and II, oxidizes both isodityrosine and another tyrosine molecule to their respective radical forms.

-

Termination/Cross-linking: The isodityrosyl and tyrosyl radicals then undergo a carbon-carbon and carbon-oxygen coupling to form the stable this compound structure.

Below is a diagrammatic representation of the proposed biosynthetic pathway.

In Vivo Enzymatic Synthesis of Pulcherosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulcherosine is a naturally occurring, fluorescent amino acid derivative formed by the oxidative cross-linking of three tyrosine residues. It plays a crucial role in the structural integrity of various biological matrices, acting as a trivalent cross-linker. This technical guide provides an in-depth overview of the enzymatic formation of this compound in vivo, focusing on the responsible enzymes, their catalytic mechanisms, and the physiological contexts of its synthesis. Furthermore, it details experimental protocols for the analysis of this compound and presents quantitative data from relevant studies.

Enzymatic Formation of this compound in Biological Systems

The in vivo synthesis of this compound is primarily observed in two distinct biological settings: the fertilization envelope of sea urchin embryos and the primary cell walls of plants. In both cases, the formation is catalyzed by peroxidases in a process of oxidative coupling of tyrosine residues within specific proteins.

In Sea Urchin Embryos: The Role of Ovoperoxidase

Following fertilization in sea urchins, a rapid hardening of the fertilization envelope occurs to establish a permanent block to polyspermy. This process is driven by the enzymatic activity of ovoperoxidase , a heme-dependent peroxidase.

Ovoperoxidase is stored in the cortical granules of the unfertilized egg and is released into the perivitelline space upon fertilization. In the presence of hydrogen peroxide (H₂O₂), also generated by the egg, ovoperoxidase catalyzes the formation of dityrosine, trityrosine, and this compound cross-links between tyrosine residues of structural proteins in the fertilization envelope, leading to its rapid hardening.

The proposed signaling pathway for ovoperoxidase-mediated cross-linking is initiated by fertilization, which triggers a cascade of events leading to the release of cortical granules.

In Plant Cell Walls: The Action of Extensin Peroxidases

In plants, this compound contributes to the structural reinforcement of the primary cell wall. Its formation is associated with the cross-linking of extensins , a family of hydroxyproline-rich glycoproteins. This cross-linking is catalyzed by extensin peroxidases (EPs) , which are specific class III plant peroxidases.

Extensins are secreted into the cell wall as soluble monomers. In response to developmental cues or environmental stresses such as wounding or pathogen attack, EPs, in the presence of H₂O₂, catalyze the oxidative coupling of tyrosine residues on adjacent extensin molecules. This results in the formation of a covalently cross-linked network, including this compound, which insolubilizes the extensins and strengthens the cell wall. The formation of this compound has been observed as a major intermolecular cross-linked product in certain extensins, such as AtEXT3 from Arabidopsis thaliana.[1]

The general workflow for the formation of the cross-linked extensin network is depicted below.

Quantitative Data on this compound Formation

Quantitative data on the enzymatic formation of this compound in vivo is limited. However, studies on the sea urchin fertilization envelope have provided estimates of its abundance relative to other tyrosine cross-links.

| Biological System | Organism | Tissue/Structure | Dityrosine (molar ratio) | Trityrosine (molar ratio) | This compound (molar ratio) | Reference |

| Sea Urchin | Hemicentrotus pulcherrimus | Hardened Fertilization Envelope | 100 | 38 | 24 | [2] |

| In vitro reaction | Tyrosine/HRP/H₂O₂ | Reaction Products | 100 | 3 | 8 | [2] |

HRP: Horseradish Peroxidase

Note: Specific enzyme kinetic parameters (Km, Vmax) for the formation of this compound by ovoperoxidase or extensin peroxidases are not yet well-defined in the literature, with most studies focusing on general peroxidase activity or the formation of dityrosine.

Experimental Protocols

Extraction and Hydrolysis of this compound-Containing Proteins

This protocol is a generalized procedure for the liberation of amino acids, including this compound, from cross-linked protein matrices for subsequent analysis.

Materials:

-

Biological sample (e.g., sea urchin fertilization envelopes, plant cell walls)

-

6 M HCl

-

Phenol (optional, to protect tyrosine residues)

-

Vacuum hydrolysis tubes

-

Heating block or oven

-

Rotary evaporator or vacuum centrifuge

Procedure:

-

Sample Preparation: Isolate the protein-rich fraction of interest (e.g., fertilization envelopes, purified cell walls). Lyophilize the sample to dryness.

-

Acid Hydrolysis:

-

Place the dried sample into a vacuum hydrolysis tube.

-

Add 6 M HCl (with or without 1% phenol) to the sample. The volume will depend on the amount of sample, but a ratio of 1 mg sample to 200 µL of HCl is a common starting point.

-

Freeze the sample in liquid nitrogen and evacuate the tube.

-

Seal the tube under vacuum.

-

Heat the sealed tube at 110°C for 24 hours.

-

-

Acid Removal:

-

After hydrolysis, cool the tube and carefully open it.

-

Transfer the hydrolysate to a clean flask or tube.

-

Remove the HCl by rotary evaporation or using a vacuum centrifuge.

-

Resuspend the dried hydrolysate in a suitable buffer for HPLC analysis (e.g., 0.1 M sodium phosphate buffer, pH 2.5).

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Columns:

-

A standard HPLC system with a UV and/or fluorescence detector.

-

A reversed-phase C18 column is typically used.

Mobile Phase and Gradient (Example):

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

A linear gradient from 0% to 50% B over 30-40 minutes is a common starting point for separating tyrosine derivatives. The exact gradient should be optimized for the specific column and sample.

Detection:

-

UV Detection: Monitor at approximately 280 nm.

-

Fluorescence Detection: Exitation at ~315 nm and emission at ~410 nm for dityrosine and related compounds. The optimal wavelengths for this compound should be determined empirically.

Quantification:

-

Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from a pure this compound standard.

-

Standard Preparation: A this compound standard can be chemically synthesized. The availability of commercial standards should be investigated with chemical suppliers.

The logical workflow for the quantification of this compound is outlined below.

Conclusion

The enzymatic formation of this compound in vivo is a critical process for the structural integrity of the sea urchin fertilization envelope and plant cell walls, mediated by ovoperoxidase and extensin peroxidases, respectively. While the general mechanisms are understood, further research is needed to elucidate the specific kinetic parameters of this compound formation and to develop standardized, readily available protocols and standards for its quantification. Such advancements will be invaluable for researchers in developmental biology, plant science, and for drug development professionals exploring targets related to extracellular matrix modification.

References

physical and chemical properties of Pulcherosine

An In-depth Technical Guide on the Core Physical and Chemical Properties of Pulcherosine

Introduction

This compound is a naturally occurring, fluorescent, trivalent cross-linking amino acid.[1] It is an oxidatively coupled trimer of tyrosine, meaning it is formed from three tyrosine units.[2] Structurally, it is composed of an isodityrosine and a tyrosine molecule linked via a biphenyl bond, with the aromatic core being 2,2'-dihydroxy-3-phenoxybiphenyl.[2][3] This compound plays a significant role in the structural integrity of various biological matrices, such as plant cell walls and the fertilization envelope of sea urchin embryos, by forming stable interpolypeptide cross-links.[4] This guide provides a comprehensive overview of its properties, synthesis, isolation, and biological context for researchers and drug development professionals.

Physical and Chemical Properties

This compound is typically a white to off-white solid. It is relatively stable under neutral pH conditions but can degrade in highly acidic or basic environments. Due to the presence of multiple hydroxyl and amino-carboxy groups, it is soluble in water and other polar organic solvents.

Core Properties

The fundamental are summarized in the table below.

| Property | Value | Source |

| CAS Number | 126723-16-8 | |

| Molecular Formula | C₂₇H₂₉N₃O₉ | |

| Molecular Weight | 539.54 g/mol | |

| Exact Mass | 539.1900 Da | |

| IUPAC Name | (2S)-2-amino-3-[4-[5-[(2S)-2-amino-2-carboxyethyl]-3-[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-2-hydroxyphenoxy]phenyl]propanoic acid | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and polar organic solvents |

Spectral Data

The structure of this compound has been elucidated and confirmed using several spectroscopic techniques.

| Technique | Observation | Source |

| UV-Absorption | Used for identification and quantification. | |

| Fluorescence | This compound is a naturally fluorescent compound, a property used for its detection. | |

| ¹H NMR | Used to confirm the detailed chemical structure and connectivity of the tyrosine units. | |

| Mass Spectrometry | Confirms the molecular weight and elemental composition. |

Experimental Protocols

Isolation from Natural Sources (Sea Urchin Fertilization Envelope)

This compound was first isolated from the hardened fertilization envelopes (FEs) of the sea urchin Hemicentrotus pulcherrimus. The protocol involves the hydrolysis of the envelopes followed by chromatographic separation.

Methodology:

-

Preparation of FEs: Hardenened fertilization envelopes are isolated from sea urchin embryos.

-

Acid Hydrolysis: The isolated FEs are subjected to acid hydrolysis to break down the proteins into their constituent amino acids.

-

Initial Separation: The resulting hydrolysate is loaded onto a cellulose phosphate column. Elution is performed using a linear gradient of NaCl in acetic acid.

-

Fluorescence Monitoring: The column effluent is monitored by absorbance (280 nm) and fluorescence (Excitation: 283 nm, Emission: 410 nm) to track fractions containing fluorescent amino acids.

-

HPLC Purification: Fractions containing the target compound are further purified using reversed-phase high-performance liquid chromatography (HPLC) with a linear gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA).

-

Identification: The purified compound is identified as this compound based on mass spectrometry, UV/fluorescence spectra, and NMR data.

Chemical Synthesis

The first chemical synthesis of this compound was achieved through a multi-step process involving selective coupling reactions.

Methodology:

-

Isodityrosine Derivative Formation: The synthesis begins with a copper-catalyzed coupling of phenylalanine-4-boronic acid and a 4-O-protected dopa derivative to create an isodityrosine intermediate.

-

Selective Halogenation: The isodityrosine derivative undergoes selective halogenation to prepare it for the subsequent coupling step.

-

Suzuki Coupling: A Suzuki coupling reaction is performed between the halogenated isodityrosine derivative and a potassium tyrosine-3-trifluoroborate derivative. This step forms the core structure of protected this compound.

-

Global Deprotection: In the final step, all protecting groups (such as benzyl carbamate, ester, and ether groups) are removed in a single step to yield the final this compound tris-alpha-amino acid.

Biological Role and Formation

This compound's primary biological function is to act as a covalent cross-linker, providing structural reinforcement to proteins. It is found in plant cell wall glycoproteins and is crucial for the hardening of the sea urchin fertilization envelope, a process that protects the developing embryo.

The formation of this compound is an oxidative process catalyzed by peroxidases, such as ovoperoxidase in sea urchins, which utilize hydrogen peroxide. The pathway involves the oxidative coupling of tyrosine residues. Dityrosine and trityrosine are also formed during this process, and together with this compound, they contribute to the stiffening and hardening of the biological matrix. The molar ratio of these cross-links in the hardened sea urchin FE has been characterized as approximately 100 (dityrosine) : 38 (trityrosine) : 24 (this compound). This indicates that while dityrosine is the most abundant, this compound is a significant contributor to the overall cross-linked structure.

References

- 1. This compound, a novel tyrosine-derived, trivalent cross-linking amino acid from the fertilization envelope of sea urchin embryo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an oxidatively coupled trimer of tyrosine in plant cell walls: its role in cross-link formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Buy this compound (EVT-1231335) | 126723-16-8 [evitachem.com]

An In-depth Technical Guide to Tyrosine Cross-Linking Mechanisms for Researchers, Scientists, and Drug Development Professionals

Introduction: The covalent cross-linking of tyrosine residues is a fundamental biochemical process with significant implications in both physiological and pathological contexts. This naturally occurring modification, resulting in the formation of dityrosine bridges, plays a crucial role in the structure and function of various proteins and biomaterials. For researchers, scientists, and professionals in drug development, a thorough understanding of the mechanisms driving tyrosine cross-linking is paramount for applications ranging from tissue engineering and biomaterial design to understanding disease pathogenesis. This guide provides a detailed technical overview of the core mechanisms of tyrosine cross-linking, including enzyme-catalyzed, ultraviolet (UV)-induced, and metal-catalyzed pathways. It offers detailed experimental protocols, quantitative data for comparison, and visualizations of the underlying processes to facilitate a deeper comprehension and practical application of this knowledge.

Enzyme-Catalyzed Tyrosine Cross-Linking

Enzymatic cross-linking of tyrosine residues offers a highly specific and efficient method for creating dityrosine bonds under mild, physiological conditions. The primary enzymes responsible for this process are peroxidases and tyrosinases.

Peroxidase-Mediated Cross-Linking

Horseradish peroxidase (HRP) is a well-studied enzyme that, in the presence of hydrogen peroxide (H₂O₂), catalyzes the one-electron oxidation of tyrosine residues to form tyrosyl radicals. These radicals can then couple to form dityrosine cross-links[1][2]. This mechanism is central to various biological processes and is widely exploited in biotechnological applications.

The catalytic cycle of HRP involves the reaction with H₂O₂ to form a high-valent iron-oxo species (Compound I), which then abstracts an electron from a tyrosine residue to generate a tyrosyl radical and Compound II. A second tyrosine molecule reduces Compound II back to the native enzyme, producing another tyrosyl radical. These two tyrosyl radicals then combine to form a stable dityrosine bridge.

This protocol describes the cross-linking of a tyrosine-containing protein using HRP and H₂O₂.

Materials:

-

Tyrosine-containing protein (e.g., Bovine Serum Albumin, BSA) solution (1-10 mg/mL in phosphate-buffered saline (PBS), pH 7.4)

-

Horseradish Peroxidase (HRP) solution (1 mg/mL in PBS)

-

Hydrogen peroxide (H₂O₂) solution (30% w/w, stock)

-

PBS, pH 7.4

-

Tris-HCl buffer (10 mM, pH 8.0)

-

Quenching solution (e.g., sodium azide or catalase)

-

SDS-PAGE loading buffer

Procedure:

-

Prepare a fresh working solution of H₂O₂ by diluting the 30% stock solution in Tris-HCl buffer to a final concentration of 500 µM[1].

-

In a microcentrifuge tube, combine the protein solution and HRP solution. A typical final concentration is 0.2 mg/mL for the protein and 0.1 mg/mL for HRP[1].

-

Initiate the cross-linking reaction by adding the diluted H₂O₂ solution to the protein-HRP mixture. A common approach is to add the H₂O₂ solution incrementally, for example, adding 1 µL of 500 µM H₂O₂ to a 100 µL reaction volume every 10 minutes for a total of 10 additions, to reach a final H₂O₂ concentration of 50 µM[1].

-

Incubate the reaction mixture at 37°C for a duration ranging from 1 to 18 hours, depending on the desired degree of cross-linking.

-

Stop the reaction by adding a quenching solution.

-

Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species.

Tyrosinase-Mediated Cross-Linking

Tyrosinases are copper-containing enzymes that catalyze the o-hydroxylation of monophenols (like tyrosine) to o-diphenols (DOPA) and the subsequent oxidation to o-quinones. These highly reactive o-quinones can then undergo non-enzymatic reactions with nucleophilic amino acid residues, including other tyrosines or cysteines, to form cross-links.

The process begins with the tyrosinase-catalyzed conversion of a tyrosine residue to a DOPA-quinone. This intermediate is highly electrophilic and can react with a nucleophilic side chain of a nearby amino acid, such as the sulfhydryl group of cysteine, to form a stable covalent bond.

This protocol outlines a general procedure for cross-linking proteins using tyrosinase, often facilitated by a phenolic mediator like caffeic acid.

Materials:

-

Protein solution (e.g., whey protein) at 1.5 mg/mL in a suitable buffer.

-

Tyrosinase solution (activity of approximately 330 U/mL).

-

Caffeic acid solution (2 mM).

-

Buffer with a pH optimum for the specific protein (e.g., pH 4-5 for α-lactalbumin and β-lactoglobulin, pH 7 for lysozyme).

-

SDS-PAGE materials.

Procedure:

-

Dissolve the protein in the appropriate buffer to the desired concentration.

-

Add the caffeic acid solution to the protein solution.

-

Initiate the reaction by adding the tyrosinase solution.

-

Incubate the reaction mixture at a suitable temperature (e.g., 50°C) for a specified time (e.g., 3 hours).

-

Terminate the reaction, for example, by heat inactivation of the enzyme.

-

Analyze the formation of polymers by SDS-PAGE.

UV-Induced Tyrosine Cross-Linking

Ultraviolet (UV) irradiation provides a non-enzymatic method for inducing dityrosine formation. This photochemical process involves the generation of tyrosyl radicals through photo-ionization.

Mechanism of UV-Induced Cross-Linking

Upon absorption of UV light, typically in the range of 280 nm, tyrosine residues can be excited to a singlet state, followed by intersystem crossing to a triplet state. The excited tyrosine can then undergo photo-ionization, ejecting an electron to form a tyrosyl radical cation, which subsequently deprotonates to yield a neutral tyrosyl radical. Two such radicals in close proximity can then couple to form a dityrosine cross-link. The efficiency of this process is generally low, often below 6%.

Experimental Protocol: UV Irradiation of Peptides

This protocol provides a general method for inducing dityrosine cross-links in peptides using a UV laser.

Materials:

-

Peptide solution (0.5 mM to 5 mM in a suitable buffer).

-

High-energy femtosecond UV laser source (e.g., emitting at ~260 nm).

-

Sample holder (e.g., 6-µL drops on a MALDI plate).

-

Mass spectrometer for analysis.

Procedure:

-

Prepare the peptide solution at the desired concentration.

-

Apply the peptide solution to the sample holder.

-

Expose the sample to the UV laser pulses for a defined period (e.g., 10 seconds to 1 minute) at a specific repetition rate and pulse energy.

-

Analyze the reaction products using mass spectrometry to identify the cross-linked species.

Metal-Catalyzed Tyrosine Cross-Linking

Transition metals can catalyze the oxidation of tyrosine residues, leading to the formation of dityrosine cross-links. This process is often implicated in oxidative stress-related phenomena. A prominent example is the ruthenium-catalyzed photochemical cross-linking, which has gained significant attention for its application in biomaterial engineering.

Ruthenium-Catalyzed Photochemical Cross-Linking

This method utilizes a ruthenium(II) complex, typically tris(bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺), as a photocatalyst in the presence of an oxidant, commonly sodium persulfate (SPS). Visible light is used to excite the ruthenium complex, initiating a series of redox reactions that generate tyrosyl radicals.

Upon irradiation with visible light (around 450 nm), the [Ru(bpy)₃]²⁺ is excited to a higher energy state. The excited complex then reduces the persulfate, generating a sulfate radical and [Ru(bpy)₃]³⁺. Both the sulfate radical and [Ru(bpy)₃]³⁺ are potent oxidants that can abstract an electron from a tyrosine residue to form a tyrosyl radical. These radicals then dimerize to form dityrosine cross-links.

Experimental Protocol: Ruthenium-Catalyzed Cross-Linking of Fibrin-Based Tissue

This protocol is adapted for the cross-linking of a fibrin-based engineered tissue.

Materials:

-

Fibrin-based engineered tissue construct.

-

Stock solution of [Ru(bpy)₃]Cl₂ (15 mg/mL in distilled water).

-

Stock solution of Sodium Persulfate (SPS) (47.5 mg/mL in distilled water).

-

Phosphate-buffered saline (PBS).

-

Visible light source (e.g., blue light).

Procedure:

-

Prepare fresh stock solutions of the ruthenium complex and SPS.

-

Dilute the stock solutions in PBS to achieve the desired working concentrations (e.g., 1.5 mg/mL [Ru(bpy)₃]²⁺ and 2.4 mg/mL SPS).

-

Immerse the engineered tissue construct in the working solution.

-

Expose the construct to visible light for a specific duration to initiate cross-linking. The exposure time can be varied to control the degree of cross-linking and, consequently, the mechanical properties of the tissue.

-

After irradiation, thoroughly wash the construct with PBS to remove any unreacted reagents.

-

The mechanical properties of the cross-linked tissue can then be assessed using standard techniques.

Quantitative Data and Analysis

The extent of tyrosine cross-linking can be quantified, and its effects on material properties can be measured. Below are tables summarizing key quantitative data from the literature.

Efficiency of Dityrosine Formation

| Cross-Linking Method | Model System | Reported Efficiency/Yield | Reference |

| UV-Induced | Aqueous solutions | < 6% | |

| HRP-Mediated | Tyrosine-containing peptides | kcat = 58-175 s⁻¹ | |

| Ruthenium-Catalyzed | Fibrin-based tissue | - |

Impact on Mechanical Properties

| Cross-Linking Method | Biomaterial | Change in Mechanical Property | Reference |

| Ruthenium-Catalyzed | Fibrin-based tissue | At least 3-fold increase in strength, 10-fold increase in stiffness | |

| Photocrosslinking | Protein-based hydrogels | 650% increase in storage modulus with urea addition | |

| Photocrosslinking | PEGDA-based hydrogels | Modulus dependent on polymer concentration |

Experimental Analysis of Tyrosine Cross-Linking

Several analytical techniques are employed to detect and quantify dityrosine formation and to characterize the resulting cross-linked products.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a fundamental technique to visualize protein cross-linking. The formation of higher molecular weight bands corresponding to dimers, trimers, and larger oligomers is indicative of successful intermolecular cross-linking.

-

After electrophoresis, immerse the gel in a fixing solution (e.g., containing methanol and acetic acid).

-

Stain the gel with Coomassie Brilliant Blue solution for 30 minutes to 2 hours with gentle agitation.

-